Forensic Marker Utility: Comparative 4-ANPP Concentrations Differentiate Pharmaceutical vs. Illicit Fentanyl Sources
In a 2026 forensic toxicology study, the structurally related analog 4-ANPP (despropionylfentanyl, CAS 21409-26-7) was evaluated as a marker to distinguish illicit fentanyl use from medicinal fentanyl exposure. In clinical (presumed medicinal) serum/plasma samples, 69% of 4-ANPP concentrations were below 0.50 ng/mL, whereas only 20% of forensic (illicit-associated) cases fell below this threshold [1]. The median 4-ANPP concentration in forensic blood samples was 2.1 ng/mL (mean 6.5 ± 42 ng/mL), compared to 0.96 ng/mL (mean 3.9 ± 17 ng/mL) in clinical samples [1]. The median 4-ANPP:fentanyl ratio was 0.141 for forensic cases and 0.105 for clinical cases [1]. While this data is for the N-phenyl analog 4-ANPP, the structural similarity of 4-(4-aminophenyl)-1-phenethylpiperidine suggests it may exhibit analogous forensic utility as a precursor/metabolite marker, differentiating it from non-fentanyl related 4-arylpiperidines which lack this specific metabolic relationship.
| Evidence Dimension | 4-ANPP Concentration in Blood/Serum (ng/mL) |
|---|---|
| Target Compound Data | Data not available for exact compound; structural analog 4-ANPP evaluated |
| Comparator Or Baseline | Forensic cases: median 2.1 ng/mL; Clinical cases: median 0.96 ng/mL |
| Quantified Difference | Forensic median 2.2× higher than clinical median; 69% of clinical cases <0.50 ng/mL vs. 20% of forensic cases |
| Conditions | LC-MS/MS analysis of 32,723 forensic and 1,015 clinical cases positive for fentanyl (2023 data) |
Why This Matters
This data supports the specific procurement of CAS 801157-81-3 for forensic toxicology method development and validation, as it belongs to the same fentanyl-related precursor/metabolite class that enables source differentiation, unlike generic 4-arylpiperidines.
- [1] Laraia, Nicholas, et al. "4-ANPP: The potential caution flag for illicit fentanyl." Journal of Analytical Toxicology (2026): bkaf111. View Source
